molecular formula C18H28N2O3 B170415 tert-butyl (2S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate CAS No. 169447-92-1

tert-butyl (2S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate

Cat. No. B170415
M. Wt: 320.4 g/mol
InChI Key: YYTFROGXRPOCQX-INIZCTEOSA-N
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Description

“tert-butyl (2S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate” is a derivative of N-Boc piperazine . It is an ester derivative and is used as a building block or intermediate in the synthesis of several novel organic compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . Another synthesis method involves the addition of lithium aluminium hydride to a solution of L-TERT-butyl 2-methyl (2R)-piperazine-1, 2-dicarboxylate .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by single crystal X-ray diffraction analysis . The molecule of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, 1-Boc-piperazine undergoes Buchwald-Hartwig coupling reactions with aryl halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 1-Boc-piperazine is a solid with a melting point of 43-47 °C .

Scientific Research Applications

Antimalarial Activity

One study investigated the structures of three piperazine derivatives, highlighting their potential as anti-malarial agents. These compounds, including tert-butyl (2S,3R)-4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-hydroxy-1-phenylbutan-2-ylcarbamate, showed significant anti-malarial activity. The study emphasized the importance of certain molecular features, such as the OH group and benzyl group, for their biological activity, though the exact role of tert-butyl (2S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate was not explicitly mentioned (Cunico et al., 2009).

Antibacterial and Anthelmintic Activity

Another research focused on the synthesis and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate. This study provided insights into the compound's structure through X-ray diffraction studies and assessed its antibacterial and anthelmintic activities. While the compound exhibited moderate activity, it underscores the potential pharmaceutical applications of similar piperazine derivatives (Sanjeevarayappa et al., 2015).

Crystal Structure and Molecular Analysis

Further research into the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate revealed detailed information about its crystallization and the typical bond lengths and angles of this piperazine-carboxylate. This kind of structural analysis is crucial for understanding the physical and chemical properties of such compounds, which can inform their practical applications in various scientific domains (Mamat et al., 2012).

Organocatalysis in Arylation Reactions

In the realm of organic synthesis, one study identified 1-(2-hydroxyethyl)-piperazine as a novel, efficient organocatalyst for direct C(sp2)-H arylation of unactivated arenes. This research highlights the versatility of piperazine derivatives in facilitating complex organic transformations, contributing to the development of new synthetic methodologies (Yadav et al., 2020).

Anticorrosive Properties

Another intriguing application involves the investigation of the anticorrosive behavior of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in corrosive environments. This study demonstrated the compound's efficacy as a corrosion inhibitor, indicating its potential use in materials science and engineering (Praveen et al., 2021).

Safety And Hazards

Safety information for similar compounds indicates that they may cause skin and eye irritation, and may be harmful if inhaled .

properties

IUPAC Name

tert-butyl (2S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-18(2,3)23-17(22)20-11-10-19(14-16(20)9-12-21)13-15-7-5-4-6-8-15/h4-8,16,21H,9-14H2,1-3H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTFROGXRPOCQX-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1CCO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@@H]1CCO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20572476
Record name tert-Butyl (2S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (2S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate

CAS RN

169447-92-1
Record name tert-Butyl (2S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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